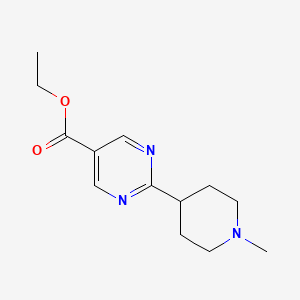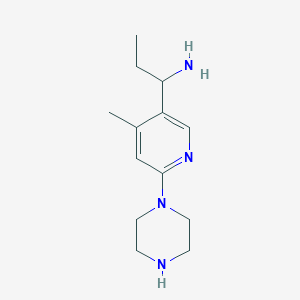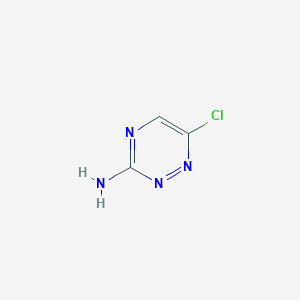![molecular formula C12H13NS B11789801 2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
2-(Benzo[b]thiophen-7-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[b]thiophén-7-yl)pyrrolidine est un composé hétérocyclique qui présente un cycle pyrrolidine fusionné à un fragment benzothiophène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(Benzo[b]thiophén-7-yl)pyrrolidine implique généralement le couplage d'un dérivé de la pyrrolidine avec un précurseur du benzothiophène. Une méthode courante est la réaction de couplage croisé catalysée par le palladium, où les 2-halothiophénols réagissent avec des dérivés de la pyrrolidine dans des conditions spécifiques . Les conditions de réaction impliquent souvent l'utilisation d'un catalyseur au palladium, d'une base et d'un solvant approprié.
Méthodes de production industrielle
La production industrielle de 2-(Benzo[b]thiophén-7-yl)pyrrolidine peut impliquer des réactions de couplage catalysées par le palladium à grande échelle, optimisées pour un rendement et une pureté élevés. Le processus serait généralement effectué dans un environnement contrôlé pour assurer la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
2-(Benzo[b]thiophén-7-yl)pyrrolidine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le cycle pyrrolidine ou le fragment benzothiophène est substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Divers nucléophiles, tels que les amines ou les halogénures, en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire les alcools ou amines correspondants.
Applications De Recherche Scientifique
2-(Benzo[b]thiophén-7-yl)pyrrolidine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de semi-conducteurs organiques et autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action de 2-(Benzo[b]thiophén-7-yl)pyrrolidine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 2-(Benzo[b]thiophen-7-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Thiophén-2-yl)pyrrolidine
- 2-(Benzo[b]thiophén-2-yl)pyridine
- 2-(Benzo[b]thiophén-3-yl)pyrrolidine
Unicité
2-(Benzo[b]thiophén-7-yl)pyrrolidine est unique en raison de la position spécifique du fragment benzothiophène, ce qui peut influencer sa réactivité chimique et son activité biologique. Cette unicité structurale en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H13NS |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
2-(1-benzothiophen-7-yl)pyrrolidine |
InChI |
InChI=1S/C12H13NS/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13H,2,5,7H2 |
Clé InChI |
AEGHZEMELCUGAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC=CC3=C2SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B11789749.png)
![6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789754.png)
![1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789755.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B11789760.png)





![4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)
